molecular formula C25H20ClN3O4S2 B4631735 methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate

methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B4631735
M. Wt: 526.0 g/mol
InChI Key: OHAMWJJPNTZMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic compounds known for their complex structure and significant potential in various applications, including materials science and pharmaceuticals. Its structure suggests it could be involved in specific chemical reactions due to the presence of reactive functional groups.

Synthesis Analysis

Synthesis of such complex molecules typically involves multi-step reactions, starting from simpler benzothiophene derivatives. For instance, the synthesis process may involve halogenation, acylation, and subsequent reactions with hydrazine or thiols to introduce the specific functional groups present in the molecule (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is typically analyzed using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. The presence of a benzothiophene core often indicates a planar structure, which can influence the molecule's reactivity and interactions (Vasu et al., 2004).

Chemical Reactions and Properties

The chemical behavior of such molecules is influenced by the functional groups attached to the benzothiophene core. The ester, chloro, and hydrazino groups, for example, can participate in nucleophilic substitution reactions, ester hydrolysis, and condensation reactions, offering a versatile chemistry for further functionalization or transformation into other compounds (Ried et al., 1980).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are essential for understanding the behavior of the compound under different conditions. These properties are determined by the molecular structure and can be crucial for the compound's application in various fields (Skramstad et al., 2000).

Chemical Properties Analysis

Chemical properties, including reactivity towards acids, bases, oxidizing agents, and other chemicals, are key to determining the compound's potential uses. The specific groups present in the molecule can suggest reactivity patterns, such as susceptibility to oxidation or reduction and potential for forming adducts with metals or other organic compounds (Scrowston & Shaw, 1976).

Scientific Research Applications

Synthesis and Reactions

  • Derivatives and Reactions: Research into derivatives of similar thiophene compounds has led to new synthetic pathways. For instance, reactions involving methyl 3-hydroxythiophene-2-carboxylate have provided a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing innovative synthetic strategies for producing complex molecules with potential utility in pharmaceuticals and materials science (Corral & Lissavetzky, 1984).

Antimicrobial Applications

  • Formazans Synthesis: The synthesis of formazans from specific base compounds shows antimicrobial activity, indicative of the broader potential of thiophene derivatives in developing new antimicrobial agents. This suggests the possibility of using complex thiophene derivatives for similar applications (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Structure Studies

  • Molecular Structures: Investigation into the molecular structures and supramolecular assembly of related compounds, like bipyrazoles derived from simple precursors, contributes to our understanding of molecular interactions and the design of molecular materials (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Synthetic Methodologies

  • Novel Synthetic Methods: The development of novel synthetic methodologies for thiophene and benzothiophene derivatives highlights the ongoing research into more efficient, versatile chemical processes, potentially applicable to a wide range of scientific investigations, including materials science and pharmaceutical synthesis (Koza, Keskin, Ozer, Cengiz, Şahin, & Balci, 2013).

Genotoxic and Carcinogenic Potentials

  • Safety Assessments: Understanding the genotoxic and carcinogenic potentials of thiophene derivatives is crucial for safety assessments in pharmaceuticals and chemicals. This research provides valuable data for regulatory compliance and the safe design of new compounds (Lepailleur et al., 2014).

properties

IUPAC Name

methyl 3-chloro-6-[[(2-hydroxy-2,2-diphenylacetyl)amino]carbamothioylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S2/c1-33-22(30)21-20(26)18-13-12-17(14-19(18)35-21)27-24(34)29-28-23(31)25(32,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,32H,1H3,(H,28,31)(H2,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAMWJJPNTZMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=S)NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazinyl}carbonothioyl)amino]-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate
Reactant of Route 6
methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.